molecular formula C18H23N5O B2658665 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1797717-77-1

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

Cat. No.: B2658665
CAS No.: 1797717-77-1
M. Wt: 325.416
InChI Key: KEAMLRUFKOEHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea and its derivatives have shown promise in anti-angiogenic and DNA cleavage studies. These compounds have been effective in inhibiting in vivo angiogenesis, as demonstrated using the chick chorioallantoic membrane model. Additionally, their DNA binding and cleavage abilities have been proven effective, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antibacterial Activity

Compounds similar to this compound have been synthesized and evaluated for their antibacterial properties. These include derivatives that have shown effectiveness against various bacterial strains, indicating the potential use of these compounds in antibacterial treatments (Ram C.Merugu et al., 2010).

Antitumor Agents

Derivatives of this compound have been found to be potent antitumor agents. They inhibit key enzymes such as PI3Kδ, demonstrating significant anti-proliferative activities against cancer cell lines. This highlights their potential in cancer therapy (Jialong Guo et al., 2015).

Analgesic Activity

Some derivatives have also been studied for their analgesic activities. They have shown significant efficacy in in vivo models, suggesting their use as potential analgesic agents. This includes derivatives which were found to be devoid of ulcerogenic effects, making them suitable for pain management (A. Chaudhary et al., 2012).

Antimycobacterial Activity

In the field of antimycobacterial research, certain derivatives of this compound have shown activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This positions them as potential candidates for tuberculosis treatment (R. Kumar et al., 2008).

Structural and Electronic Properties

Research into the structural and electronic properties of compounds similar to this compound, particularly those with anticonvulsant capabilities, has provided insights into their chemical nature. This includes studies on their crystal structures and molecular orbital calculations, which are important for understanding their pharmacological effects (Guy Georges et al., 1989).

Anti-Inflammatory Activities

These compounds have been investigated for their anti-inflammatory properties. Some derivatives have demonstrated significant activities in in vivo models, suggesting their use in treating inflammatory conditions (Anshu Chaydhary et al., 2015).

Properties

IUPAC Name

1-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-12-17(23-10-6-3-7-11-23)22-16(20-14)13-19-18(24)21-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAMLRUFKOEHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.